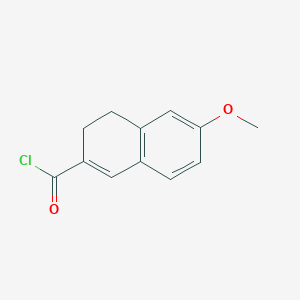
7-Methoxy-1,2-dihydro-3-naphthoyl chloride
Cat. No. B8347115
M. Wt: 222.67 g/mol
InChI Key: FUYYDULSOBPPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04880809
Procedure details


A mixture of 7-methoxy-1,2-dihydro-3-naphthoic acid [Jacques et al., Bull. Soc. Chim. Fr., 512 (1950)] (2 g), benzene (50 ml) and thionyl chloride (2 ml) is heated under reflux for one hour. After distilling off the solvent under reduced pressure, benzene (50 ml) is added and the benzene is distilled off again under reduced pressure. The 7-methoxy-1,2-dihydro-3-naphthoyl chloride thus obtained is dissolved in dioxane (10 ml). The solution is added dropwise to a mixture of 1-(3,4,5-trimethoxybenzyl)piperazine dihydrochloride (2.6 g), dioxane (50 ml) and triethylamine (5 ml) at room temperature with stirring. Then the mixture is stirred at room temperature for 30 minutes. Water (300 ml) is added to the mixture, which is extracted with ethyl acetate. The extract solution is washed with a dilute aqueous solution of sodium hydroxide and water, then the solvent is distilled off under reduced pressure. The resulting oily substance is purified by silica gel column chromatography (hexane:acetone=1:1). The product thus obtained is dissolved in ethanol and the solution is treated with on ethanolic hydrogen chloride (5 ml) to give 1-(7-methoxy-1,2-dihydro-3-naphthoyl)-4-(3,4,5-trimethoxybenzyl)piperazine hydrochloride (2.9 g) as colorless crystals, m.p. 210°-215° C. (decomp.).



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[C:8]([C:13]([OH:15])=O)[CH2:9][CH2:10]2)=[CH:5][CH:4]=1.S(Cl)([Cl:18])=O>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[C:8]([C:13]([Cl:18])=[O:15])[CH2:9][CH2:10]2)=[CH:5][CH:4]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC=C2C=C(CCC2=C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
is heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for one hour
|
|
Duration
|
1 h
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
After distilling off the solvent under reduced pressure, benzene (50 ml)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the benzene is distilled off again under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C2C=C(CCC2=C1)C(=O)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
